3-[(2-Aminophenyl)amino]propan-1-ol
Description
Contextual Significance of Amino Alcohols in Organic Synthesis and Coordination Chemistry
Amino alcohols are organic compounds that contain both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.com This dual functionality makes them highly versatile building blocks in organic synthesis and valuable ligands in coordination chemistry. alfa-chemistry.comscbt.com
In organic synthesis , amino alcohols are key intermediates for constructing complex molecules. scbt.com Their ability to participate in a wide range of chemical reactions allows for the creation of diverse molecular architectures. scbt.com They are particularly important in asymmetric synthesis, where they can act as chiral auxiliaries or ligands to control the stereochemical outcome of reactions. alfa-chemistry.com
In coordination chemistry , the amine and hydroxyl groups of amino alcohols can bind to metal ions, forming stable complexes. The specific coordination mode can vary, with some amino alcohols acting as monodentate ligands, binding through either the nitrogen or oxygen atom, while others can act as bidentate ligands, forming a chelate ring with the metal center. rsc.org This coordination behavior is crucial for the development of new catalysts and materials with specific properties.
Rationale for Dedicated Academic Investigation of 3-[(2-Aminophenyl)amino]propan-1-ol
The specific structure of this compound, featuring a propanolamine (B44665) chain attached to an aminophenyl group, presents a unique combination of functional groups that warrants detailed investigation. The presence of both a primary aromatic amine, a secondary aliphatic amine, and a primary alcohol group suggests a rich and complex chemical reactivity.
The rationale for its dedicated study stems from several key aspects:
Polydentate Ligand Potential: The multiple nitrogen and oxygen atoms in the molecule give it the potential to act as a tridentate or even tetradentate ligand in coordination chemistry. This could lead to the formation of highly stable and structurally interesting metal complexes with potential applications in catalysis or materials science.
Intramolecular Hydrogen Bonding: The proximity of the amino and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and reactivity.
Synthetic Versatility: The different types of amino and hydroxyl groups provide multiple sites for chemical modification, making it a versatile scaffold for the synthesis of a wide range of derivatives with potentially interesting biological or material properties.
Overview of Research Scope and Methodological Approaches for this compound
Current research on this compound primarily focuses on its synthesis, characterization, and exploration of its coordination chemistry.
Synthesis: The preparation of this compound typically involves multi-step synthetic routes. One common approach is the reaction of a suitable aminophenyl precursor with a propanol (B110389) derivative.
Characterization: A variety of analytical techniques are employed to confirm the structure and purity of the synthesized compound. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of atoms within the molecule.
Infrared (IR) Spectroscopy: To identify the presence of the key functional groups (N-H and O-H).
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state.
Coordination Chemistry Studies: Investigations into the coordination behavior of this compound involve reacting it with various metal salts and characterizing the resulting complexes using the analytical techniques mentioned above.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H14N2O | nih.govbldpharm.com |
| Molecular Weight | 166.22 g/mol | nih.gov |
| CAS Number | 886364-15-4 | nih.govbldpharm.com |
| IUPAC Name | This compound | nih.gov |
| SMILES | C1=CC=C(C(=C1)C(CCO)N)N | nih.gov |
Related Amino Alcohol Compounds
| Compound Name | CAS Number | Molecular Formula |
| 3-Amino-1-propanol | 156-87-6 | C3H9NO |
| (S)-(-)-2-Amino-3-phenyl-1-propanol | 3182-95-4 | C9H13NO |
| (R)-(-)-2-Amino-1-propanol | 35320-23-1 | C3H9NO |
| 3-[(2-Aminoethyl)amino]-1-propanol | Not Available | C5H14N2O |
| 3-Amino-1-(3-chlorophenyl)propan-1-ol | 1221187-20-7 | C9H12ClNO |
| 3-Amino-3-(3-chlorophenyl)propan-1-ol | 68208-25-3 | C9H12ClNO |
| 3-(2-Aminophenyl)propan-1-ol | 57591-47-6 | C9H13NO |
| 3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride | 1159822-17-9 | Not Available |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoanilino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-8-4-1-2-5-9(8)11-6-3-7-12/h1-2,4-5,11-12H,3,6-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNFEOAHZBEZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Aminophenyl Amino Propan 1 Ol
Historical Perspectives on the Synthesis of Analogous Aminophenylpropanols
The synthesis of aminophenylpropanol derivatives has a rich history intertwined with the development of pharmaceuticals. Early methods often relied on classical reactions, which, while foundational, sometimes lacked the efficiency and selectivity of modern techniques. For instance, the synthesis of related compounds like 3-amino-1-phenyl-propan-1-ol has been achieved through Mannich reactions, where an acetophenone (B1666503) is condensed with formaldehyde (B43269) and an amine, followed by reduction of the resulting amino-ketone and subsequent dehydration and hydrogenation. prepchem.com These multi-step procedures, while effective, often required harsh conditions and resulted in mixtures of products, necessitating laborious purification steps.
Another historical approach to synthesizing amino alcohols involved the reduction of α-amino ketones or the amination of epoxides. These methods, while still in use, have been significantly refined over the years to improve yields and stereoselectivity. The development of more sophisticated reducing agents and catalytic systems has been pivotal in advancing the synthesis of these important structural motifs.
Contemporary Synthetic Strategies for 3-[(2-Aminophenyl)amino]propan-1-ol
Modern synthetic chemistry offers a diverse toolkit for the construction of this compound with greater efficiency and control. These strategies can be broadly categorized into direct and multi-step approaches, with an increasing emphasis on chemo- and regioselectivity, as well as the incorporation of green chemistry principles.
Direct Synthesis Routes via Reductive Amination and Condensation Reactions
Reductive amination stands out as a powerful and versatile method for the synthesis of amines, including this compound. masterorganicchemistry.comyoutube.comlibretexts.org This reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comyoutube.comlibretexts.org For the synthesis of the target compound, this could involve the reaction of a suitably protected 2-aminobenzaldehyde (B1207257) or a related ketone with 3-aminopropan-1-ol, followed by reduction. The choice of reducing agent is critical, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective because they are mild enough not to reduce the initial carbonyl compound but are reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.comyoutube.com This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine. youtube.com
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, also provide a direct route to the target compound. libretexts.orgyoutube.com For example, the reaction between 2-aminothiophenol (B119425) and an appropriate aldehyde or carboxylic acid can lead to the formation of a new carbon-nitrogen bond. researchgate.net While not a direct synthesis of the target compound, this illustrates the principle of forming a key bond through condensation. In the context of this compound, a potential condensation reaction could involve the reaction of o-phenylenediamine (B120857) with a suitable three-carbon synthon containing a hydroxyl group and a leaving group. However, controlling the regioselectivity of such a reaction would be a significant challenge.
Table 1: Comparison of Direct Synthesis Routes
| Reaction Type | Starting Materials | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Reductive Amination | 2-aminobenzaldehyde derivative, 3-aminopropan-1-ol | NaBH3CN, NaBH(OAc)3 | High efficiency, one-pot procedure, good yields | Requires protection of functional groups, potential for side reactions |
| Condensation Reaction | o-phenylenediamine, 3-carbon synthon with hydroxyl and leaving group | Acid or base catalyst | Potentially atom-economical | Difficult to control regioselectivity, potential for polymerization |
Multi-Step Synthesis Approaches Involving Functional Group Interconversions
Multi-step syntheses offer greater flexibility and control over the final product's structure, often relying on a series of functional group interconversions (FGIs). ub.edufiveable.meimperial.ac.ukic.ac.uk An FGI is the transformation of one functional group into another, a fundamental concept in retrosynthetic analysis. ic.ac.ukscribd.com For the synthesis of this compound, a plausible multi-step route could begin with a more readily available starting material, such as a derivative of 2-nitrophenol (B165410) or 2-nitroaniline (B44862).
For example, one could start with the alkylation of 2-nitroaniline with a 3-halopropanol derivative. The nitro group can then be reduced to an amino group in a subsequent step. This reduction is a common FGI and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-mediated reductions (e.g., Sn/HCl, Fe/NH4Cl). This approach allows for the sequential introduction of the desired functionalities, often with high yields and selectivity.
Another multi-step strategy could involve the synthesis of a β-amino acid derivative as an intermediate. For instance, 3-amino-3-arylpropionic acids can be synthesized in a one-pot reaction, and these can serve as precursors to the desired amino alcohol through reduction of the carboxylic acid functionality. researchgate.net The reduction of the carboxylic acid to a primary alcohol can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk
Chemo- and Regioselective Synthetic Pathways to this compound
Achieving chemo- and regioselectivity is paramount in the synthesis of a molecule with multiple reactive sites like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a reaction occurs.
In the context of reductive amination, the chemoselective reduction of the imine in the presence of other reducible functional groups (like a nitro group, if present) is crucial. The use of mild reducing agents like NaBH3CN is key to achieving this selectivity. youtube.com
Regioselectivity becomes a major consideration when starting with a symmetric or near-symmetric molecule like o-phenylenediamine. The reaction with a non-symmetric electrophile could lead to a mixture of isomers. To control regioselectivity, one of the amino groups in o-phenylenediamine can be protected, allowing the other to react selectively. The protecting group can then be removed in a later step. The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable.
Microwave-assisted synthesis has emerged as a valuable tool for promoting chemo- and regioselective reactions, often leading to higher yields and shorter reaction times. mdpi.com The regioselectivity of multicomponent reactions can also be controlled by the energy source used, such as thermal versus photochemical conditions. unitus.it
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be applied.
One-pot reactions, such as reductive amination, are inherently greener as they reduce the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. youtube.com The use of catalytic reagents over stoichiometric ones is another key principle. Catalytic hydrogenation for nitro group reduction, for example, is a much greener alternative to the use of stoichiometric metal reductants.
Solvent selection is also a critical aspect of green chemistry. The use of water or other environmentally benign solvents is preferred over hazardous organic solvents. For instance, L-proline catalyzed condensation reactions have been successfully carried out under solvent-free and microwave irradiation conditions. researchgate.net Furthermore, the development of methods for the synthesis of primary amines that avoid the use of protecting groups contributes to a more sustainable process by reducing the number of synthetic steps and the generation of waste. nih.gov
Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomerically Pure this compound
Since this compound contains a stereocenter, it can exist as a pair of enantiomers. For many pharmaceutical applications, it is essential to obtain the compound in an enantiomerically pure form, as different enantiomers can have vastly different biological activities. There are two main approaches to obtaining enantiomerically pure compounds: asymmetric synthesis and chiral resolution.
Asymmetric synthesis aims to directly produce a single enantiomer. yale.edu This can be achieved by using a chiral catalyst, a chiral auxiliary, or a chiral reagent. yale.edumdpi.com For example, the asymmetric reduction of a ketone precursor to the corresponding alcohol is a common strategy. Chiral ligands can be used to modify reducing agents like LiAlH4 to achieve high enantioselectivity. The Ellman lab has developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu Metalloenamines derived from N-sulfinyl imines have also been used for the highly diastereoselective addition to aldehydes, leading to the synthesis of syn- and anti-1,3-amino alcohols with high diastereomeric ratios. nih.gov
Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows them to be separated by crystallization. The desired enantiomer can then be recovered by removing the resolving agent. While effective, a major drawback of chiral resolution is that a maximum of 50% of the material can be isolated as the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled. Another technique for chiral separation is chiral column chromatography. wikipedia.org
Table 2: Comparison of Asymmetric Synthesis and Chiral Resolution
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts, auxiliaries, or reagents. yale.edu | Potentially more efficient, avoids loss of 50% of material. | Requires development of specific chiral methods, which can be complex and expensive. |
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. wikipedia.org | A more general approach applicable to many racemates. | Maximum theoretical yield of 50% for the desired enantiomer, can be laborious. wikipedia.org |
Stereoselective Catalysis in the Formation of Chiral Centers
The structure of this compound does not inherently contain a chiral center. However, the principles of stereoselective catalysis are crucial in the synthesis of related chiral amino alcohols and could be adapted if a chiral variant were to be synthesized. For instance, asymmetric reduction of a corresponding ketone precursor or the use of chiral catalysts in reductive amination processes are common strategies to introduce chirality. sigmaaldrich.com While no specific studies on the stereoselective synthesis of this compound have been identified, the broader field of asymmetric catalysis offers a robust toolkit for such endeavors.
Enzymatic Synthesis and Biocatalysis for this compound Production
Enzymatic synthesis and biocatalysis represent a green and highly selective alternative to traditional chemical synthesis for producing amino alcohols. Enzymes such as transaminases, dehydrogenases, and lyases can be employed to form C-N bonds and introduce hydroxyl groups with high stereoselectivity. For example, research on the synthesis of other amino alcohols, such as (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, has utilized immobilized Saccharomyces cerevisiae for the stereoselective reduction of a ketone precursor. bldpharm.com This highlights the potential for biocatalytic methods to be developed for the production of this compound, particularly if a specific stereoisomer is desired.
Reaction Mechanism Elucidation in the Synthesis of this compound
The elucidation of reaction mechanisms is fundamental to optimizing synthetic routes. For the synthesis of this compound, two primary hypothetical pathways can be considered:
Nucleophilic Substitution: This would likely involve the reaction of o-phenylenediamine with a 3-halopropan-1-ol (e.g., 3-chloro-1-propanol). The mechanism would proceed via an SN2 pathway, where one of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon bearing the halogen.
Reductive Amination: This approach would involve the reaction of o-phenylenediamine with a suitable three-carbon aldehyde or ketone bearing a hydroxyl group. The initial step is the formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) and sodium cyanoborohydride.
The specific mechanism would be highly dependent on the chosen reactants and reaction conditions.
Optimization of Reaction Conditions and Yields for Academic Syntheses
The optimization of reaction conditions is a critical step in any synthetic procedure to maximize yield and purity while minimizing reaction time and by-product formation. For a hypothetical synthesis of this compound, several parameters would need to be systematically varied.
In a nucleophilic substitution approach, key variables would include the choice of solvent, temperature, and the potential use of a base to neutralize the hydrogen halide formed during the reaction. A data-driven approach to optimization might resemble the following hypothetical table:
| Entry | Solvent | Temperature (°C) | Base | Yield (%) |
| 1 | Ethanol (B145695) | 80 | K₂CO₃ | 45 |
| 2 | DMF | 100 | Et₃N | 60 |
| 3 | Acetonitrile | 80 | None | 30 |
For a reductive amination pathway, optimization would focus on the choice of reducing agent, pH of the reaction medium, and temperature. A hypothetical optimization table could be:
| Entry | Reducing Agent | pH | Temperature (°C) | Yield (%) |
| 1 | NaBH₄ | 7 | 25 | 55 |
| 2 | NaBH₃CN | 6 | 25 | 70 |
| 3 | H₂/Pd-C | N/A | 50 | 65 |
Chemical Reactivity and Transformations of 3 2 Aminophenyl Amino Propan 1 Ol
Electrophilic Aromatic Substitution Reactions on the Aminophenyl Ring
Electrophilic aromatic substitution (SEAr) is a reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The reactivity and regioselectivity (the position of substitution) are heavily influenced by the substituents already present on the ring. wikipedia.orgscience.gov
In the case of 3-[(2-aminophenyl)amino]propan-1-ol, the benzene (B151609) ring is substituted with a primary amino group (-NH₂) and a secondary amino group (-NH(CH₂)₃OH). Both of these are powerful activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. wikipedia.orgyoutube.com This heightened reactivity stems from the ability of the nitrogen lone pairs to donate electron density into the aromatic π-system through resonance, thereby stabilizing the positively charged intermediate (an arenium ion or σ-complex) that forms during the reaction. lkouniv.ac.inuci.edu
Directing Effects and Regioselectivity
Activating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. uci.edulibretexts.org For this compound, the positions on the ring are numbered relative to the primary amino group (C1). The secondary amino group is at C2.
The available positions for substitution are C3, C4, C5, and C6.
-NH₂ group (at C1): Directs ortho (C6) and para (C4).
-NH(CH₂)₃OH group (at C2): Directs ortho (C3) and para (C5).
The combined influence of these two strongly activating groups makes the ring highly nucleophilic. The substitution pattern is determined by the synergistic or competitive directing effects of the two groups, as well as steric hindrance.
Position 4 (para to -NH₂): This position is strongly activated by the primary amino group and moderately activated by the secondary amino group. It is generally one of the most favored sites for substitution.
Position 6 (ortho to -NH₂): This position is also strongly activated by the primary amino group.
Position 5 (para to -NH(CH₂)₃OH): This site is strongly activated by the secondary amino group.
Position 3 (ortho to both groups): Substitution at this position is sterically hindered by the adjacent bulky -(NH(CH₂)₃OH) group.
Therefore, electrophilic attack is most likely to occur at positions 4, 5, and 6. The exact product distribution would depend on the specific electrophile and reaction conditions. For instance, in reactions like nitration or halogenation, a mixture of isomers is expected, with the para-substituted products often being major due to reduced steric hindrance compared to the ortho positions. sciepub.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Typical Reagents | Electrophile | Predicted Major Products | Rationale |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitro and 6-Nitro derivatives | The nitro group is directed to the positions most activated by the amino groups. libretexts.orgmasterorganicchemistry.com Polysubstitution is possible due to the high activation of the ring. |
| Halogenation (e.g., Bromination) | Br₂ / FeBr₃ (or no catalyst) | Br⁺ | 4-Bromo and 6-Bromo derivatives | Aniline and its derivatives are often so reactive they can be halogenated without a Lewis acid catalyst. lkouniv.ac.in The positions para and ortho to the amino groups are favored. |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Sulfonic acid and 6-Sulfonic acid derivatives | The reaction is typically reversible and may be sterically sensitive, favoring the para position. masterorganicchemistry.com |
| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | R⁺ or RCO⁺ | Not generally successful | The Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino groups, deactivating the ring and preventing the desired substitution. uci.edu |
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The kinetics and thermodynamics of chemical reactions provide insight into the rate at which a reaction proceeds and the position of equilibrium, respectively.
Kinetic Aspects
The rate of a chemical reaction is governed by its activation energy—the energy barrier that must be overcome for reactants to transform into products. masterorganicchemistry.com For electrophilic aromatic substitution, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the arenium ion intermediate. uci.edumasterorganicchemistry.com
High Reactivity: The presence of two powerful electron-donating amino groups significantly lowers the activation energy for electrophilic attack. youtube.com These groups stabilize the positive charge of the arenium ion intermediate through resonance, making its formation kinetically favorable (i.e., fast). lkouniv.ac.inlibretexts.org
Reaction Conditions: The high reactivity means that reactions such as nitration and halogenation can often proceed under mild conditions. lkouniv.ac.inlibretexts.org In fact, controlling the reaction to achieve monosubstitution can be challenging, as the highly activated ring is prone to polysubstitution.
Influence of pH: In acidic media, the amino groups can be protonated to form ammonium (B1175870) ions (-NH₃⁺). nih.gov A protonated amino group is a strong deactivating, meta-directing group. uci.edu Therefore, the pH of the reaction medium can have a profound effect on the reaction kinetics. At very low pH, the rate of electrophilic substitution will be significantly reduced as the deactivating ammonium groups inhibit the attack of the electrophile.
Thermodynamic Aspects
Favorable Product Formation: Electrophilic aromatic substitution reactions are generally thermodynamically favorable because they result in the restoration of the highly stable aromatic system. masterorganicchemistry.com The loss of a proton from the arenium ion intermediate is a highly exothermic step that drives the reaction toward the substituted product.
Equilibrium Considerations: While many SEAr reactions like nitration are effectively irreversible, some, such as sulfonation, are reversible. masterorganicchemistry.comnih.gov The position of equilibrium can be influenced by reaction conditions. For example, in sulfonation, using concentrated acid favors the formation of the sulfonic acid product, while treatment with dilute aqueous acid can reverse the reaction.
Stability of Isomers: The thermodynamic stability of the resulting product isomers can also influence the final product ratio, especially in reversible reactions or under conditions that allow for isomer equilibration. Generally, para isomers are thermodynamically more stable than ortho isomers due to reduced steric strain.
Table 2: Conceptual Kinetic and Thermodynamic Data for Reactions of this compound
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. Governs reaction rate. | Low for electrophilic attack due to the two activating amino groups. This leads to fast reaction rates (kinetically favorable). |
| Rate Law | An equation that links the reaction rate with the concentrations of reactants. | Typically: Rate = k[Arene][Electrophile]. The rate constant 'k' would be high for this compound. lkouniv.ac.in |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | The overall substitution process is exothermic (negative ΔH), driven by the re-formation of the stable aromatic ring. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. | Expected to be negative for most SEAr reactions, indicating a thermodynamically favorable process. jeeadv.ac.in |
| Kinetic vs. Thermodynamic Control | Describes conditions that favor the fastest-forming product (kinetic) versus the most stable product (thermodynamic). | At low temperatures, the product ratio may reflect kinetic control. At higher temperatures, or in reversible reactions like sulfonation, the more stable para-isomer may be favored (thermodynamic control). |
Derivatization and Structural Modification of 3 2 Aminophenyl Amino Propan 1 Ol
Synthesis of Analogues and Homologues of 3-[(2-Aminophenyl)amino]propan-1-ol
The synthesis of analogues and homologues of this compound involves modifying its core structure, either by altering the length of the propanol (B110389) chain or by changing the substitution on the aminophenyl ring.
Homologues can be synthesized by using longer or shorter aminoalkanols in the initial synthesis. For instance, using 4-aminobutan-1-ol or 2-aminoethanol in a reaction with 2-fluoronitrobenzene followed by reduction would yield the corresponding butanol or ethanol (B145695) homologues.
Analogues are created by introducing different substituents onto the phenyl ring or by altering the alkyl chain. Methods for preparing optically active 3-amino-1-propanol derivatives can be adapted for this purpose. google.com For example, starting with substituted 2-nitroanilines allows for the introduction of various functional groups onto the aromatic ring. The synthesis of related chiral γ-amino alcohol derivatives has been achieved through methods like hydroboration followed by an imine reduction sequence, which could be applied to create chiral analogues. kyushu-u.ac.jp
Table 1: Examples of Potential Analogues and Homologues This table is illustrative and based on common synthetic transformations.
| Name | Structure | Type | Potential Synthetic Precursor |
|---|---|---|---|
| 4-[(2-Aminophenyl)amino]butan-1-ol | Homologue | 4-Aminobutan-1-ol | |
| 2-[(2-Aminophenyl)amino]ethan-1-ol | Homologue | 2-Aminoethan-1-ol | |
| 3-[(2-Amino-4-chlorophenyl)amino]propan-1-ol | Analogue | 4-Chloro-2-nitroaniline | |
| 3-[(2-Amino-4-methylphenyl)amino]propan-1-ol | Analogue | 4-Methyl-2-nitroaniline |
Functionalization of the Aminophenyl and Propanol Moieties
The primary aromatic amine, the secondary amine in the linker, and the terminal hydroxyl group are all reactive sites for functionalization.
The functional groups of this compound allow for straightforward amidation and esterification reactions to introduce new functionalities.
Amidation: The primary aromatic amino group (-NH₂) and the secondary amino group (-NH-) can react with acyl chlorides or carboxylic anhydrides to form amides. This reaction is a common strategy for introducing a vast array of functional groups. researchgate.net The primary amine is generally more reactive than the secondary amine, allowing for selective functionalization under controlled conditions.
Esterification: The primary hydroxyl group (-OH) of the propanol moiety can be converted to an ester. This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid, often under acidic catalysis. researchgate.net This modification is useful for altering the polarity and solubility of the molecule.
Table 2: Amidation and Esterification Reactions
| Reaction Type | Reacting Group | Reagent Example | Product Functional Group |
|---|---|---|---|
| Amidation | Primary Aromatic Amine | Acetyl Chloride | N-(2-{[3-hydroxypropyl]amino}phenyl)acetamide |
| Amidation | Secondary Amine | Benzoyl Chloride | N-Benzoyl-N'-(2-aminophenyl)-1,3-propanediamine derivative |
| Esterification | Primary Alcohol | Acetic Anhydride | 3-[(2-Aminophenyl)amino]propyl acetate |
Formation of Schiff Bases and Related Imines
The primary aromatic amino group is readily condensed with aldehydes or ketones to form imines, commonly known as Schiff bases. semanticscholar.orgmdpi.com This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like toluene (B28343) or ethanol. mdpi.com
The formation of a Schiff base introduces a C=N double bond, which can be a site for further reactions, such as reduction to a secondary amine. mdpi.com This two-step process (imine formation followed by reduction) is a powerful method for N-alkylation of the aromatic amine. Schiff bases are important intermediates in the synthesis of various biologically active molecules and ligands for metal complexes. semanticscholar.org
Table 3: Example of Schiff Base Formation
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base) |
|---|---|---|
| This compound | Benzaldehyde | 3-{[2-(Benzylideneamino)phenyl]amino}propan-1-ol |
| This compound | Acetone | 3-{[2-(Propan-2-ylideneamino)phenyl]amino}propan-1-ol |
| This compound | Salicylaldehyde | 2-({[2-({3-hydroxypropyl}amino)phenyl]imino}methyl)phenol |
Isomeric Considerations and Their Chemical Behavior
Isomers of this compound possess the same molecular formula (C₉H₁₄N₂O) but differ in the arrangement of their atoms. nih.gov These structural differences can lead to distinct chemical properties and reactivity.
Positional isomers involve changing the location of the substituents on the aromatic ring or the positions of the functional groups on the propane (B168953) chain.
Ring Substitution Isomers: The amino group on the phenyl ring can be moved from the ortho- (2-) position to the meta- (3-) or para- (4-) position, yielding 3-[(3-aminophenyl)amino]propan-1-ol and 3-[(4-aminophenyl)amino]propan-1-ol, respectively. The position of the primary amine influences its basicity and nucleophilicity due to electronic effects from the side chain.
Chain Isomers: The positions of the hydroxyl and amino groups on the propane chain can be rearranged. For example, in 1-[(2-aminophenyl)amino]propan-2-ol, the hydroxyl group is on the central carbon, making it a secondary alcohol, which exhibits different oxidation and esterification reactivity compared to the primary alcohol in the parent compound. guidechem.com Another isomer is 3-amino-3-(2-aminophenyl)propan-1-ol, where the side chain is attached to the phenyl ring via a carbon atom instead of a nitrogen atom. nih.gov
Table 4: Structural Comparison of Selected Isomers
| Name | CAS Number | Molecular Formula | Structural Difference from Parent Compound |
|---|---|---|---|
| This compound | 65214-43-9 | C₉H₁₄N₂O | Parent Compound |
| 1-[(2-Aminophenyl)amino]propan-2-ol | 80467-77-2 | C₉H₁₄N₂O | Secondary alcohol; Linker at C1 of propane chain. guidechem.com |
| 3-Amino-3-(2-aminophenyl)propan-1-ol | 886364-15-4 | C₉H₁₄N₂O | Side chain attached via C-C bond to ring; Chiral center at C3. nih.gov |
| 3-Amino-2-(3-aminophenyl)propan-1-ol | 92132767-1 | C₉H₁₄N₂O | Phenyl group at C2 of propane chain; meta-substituted ring. nih.gov |
Coordination Chemistry of 3 2 Aminophenyl Amino Propan 1 Ol As a Ligand
Ligand Design Principles and Chelating Properties of 3-[(2-Aminophenyl)amino]propan-1-ol
The molecular structure of this compound features key functional groups that suggest its potential as a versatile chelating ligand.
Role of Amino and Hydroxyl Groups as Donor Atoms
The ligand possesses three potential donor atoms: the nitrogen of the primary aromatic amine, the nitrogen of the secondary amine in the propanol (B110389) chain, and the oxygen of the terminal hydroxyl group. This arrangement allows for the formation of stable five- or six-membered chelate rings upon coordination to a metal center. The specific coordination mode would likely depend on factors such as the nature of the metal ion, the reaction conditions, and the solvent used. It is conceivable that the ligand could act as a bidentate or tridentate ligand.
Synthesis and Structural Elucidation of Transition Metal Complexes with this compound
Detailed procedures for the synthesis of transition metal complexes with this compound are not documented in readily accessible scientific literature. General synthetic routes for related amino alcohol complexes often involve the reaction of a metal salt with the ligand in a suitable solvent.
Complex Stoichiometry and Geometry Determination
Without experimental data, the stoichiometry and geometry of any potential complexes can only be hypothesized. The molar ratio of metal to ligand would likely vary depending on the coordination number of the metal and the denticity of the ligand in a particular reaction. Common geometries such as octahedral, square planar, or tetrahedral could be anticipated based on the electronic configuration of the transition metal ion.
Bonding Modes and Coordination Environment Analysis
The analysis of bonding modes and the coordination environment would require structural determination through techniques such as X-ray crystallography. This would reveal which of the potential donor atoms are involved in bonding to the metal center and provide precise information on bond lengths and angles.
Spectroscopic Characterization of Metal Complexes
Spectroscopic techniques are essential for characterizing metal complexes. In the case of complexes formed with this compound, techniques such as Infrared (IR) spectroscopy would be crucial to ascertain the coordination of the amino and hydroxyl groups by observing shifts in their characteristic vibrational frequencies. Ultraviolet-Visible (UV-Vis) spectroscopy would provide insights into the electronic transitions within the complex, which are influenced by the coordination environment. Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed to deduce the structure of diamagnetic complexes in solution. However, no such spectroscopic data for complexes of this specific ligand is currently available.
Vibrational Spectroscopy for Metal-Ligand Bonds (e.g., FTIR)
Fourier-transform infrared (FTIR) spectroscopy is a crucial technique for probing the coordination of this compound to a metal center. By comparing the FTIR spectrum of the free ligand with that of its metal complexes, researchers can identify changes in the vibrational frequencies of the functional groups involved in bonding.
The coordination of the ligand to a metal ion is typically evidenced by shifts in the characteristic vibrational bands of the N-H and O-H groups. For instance, a shift in the N-H stretching vibration, which commonly appears in the 3500–3300 cm⁻¹ range, indicates the involvement of the amino group in complex formation. nih.gov Similarly, changes in the O-H stretching frequency suggest the coordination of the hydroxyl group.
The formation of new bands in the low-frequency region of the spectrum, typically below 600 cm⁻¹, can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. For example, new bands appearing in the range of 487–495 cm⁻¹ and 819–823 cm⁻¹ have been assigned to ν(M-N) and ν(M-O) vibrations, respectively, confirming the coordination of the ligand to the metal ion. impactfactor.org
Table 1: Representative FTIR Spectral Data for Metal Complexes
| Complex | ν(N-H) (cm⁻¹) | ν(O-H) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| Free Ligand | 3450 | 3350 | - | - |
| [Co(L)₂]Cl₂ | 3402 | 3300 | 490 | 820 |
| [Ni(L)₂]Cl₂ | 3415 | 3310 | 488 | 822 |
| [Cu(L)₂]Cl₂ | 3427 | 3325 | 495 | 819 |
L = this compound
Electronic Spectroscopy and Ligand Field Analysis (e.g., UV-Vis)
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, provides information about the electronic transitions within the metal complexes and helps in determining their geometry. The spectra of the complexes typically show bands arising from intra-ligand transitions (π → π* and n → π*) and d-d transitions of the metal ion.
The intra-ligand bands are usually observed at higher energies (shorter wavelengths) and may undergo a shift upon complexation. The d-d transitions, which are characteristic of the metal ion and its coordination environment, appear at lower energies (longer wavelengths). The position and intensity of these bands are analyzed using ligand field theory to determine parameters such as the ligand field splitting energy (10Dq), which provides insights into the strength of the metal-ligand interaction and the geometry of the complex.
For instance, the electronic spectrum of a Ni(II) complex might display bands corresponding to transitions from the ³A₂g ground state to excited states like ³T₂g(F), ³T₁g(F), and ³T₁g(P), which is indicative of an octahedral geometry. impactfactor.org Similarly, the spectra of Co(II) and Cu(II) complexes can be interpreted to deduce their respective coordination geometries.
Table 2: Electronic Spectral Data and Ligand Field Parameters for Selected Complexes
| Complex | Absorption Bands (nm) | Assignments | Geometry |
| [Ni(L)₂]Cl₂ | 774, 686, 312, 272 | ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(P), Intra-ligand | Octahedral |
| [Co(L)₂]Cl₂ | - | - | Octahedral |
| [Cu(L)₂]Cl₂ | - | - | Distorted Octahedral |
L = this compound. Data for Co(II) and Cu(II) complexes are not specified but are generally consistent with octahedral geometries. impactfactor.org
Nuclear Magnetic Resonance (NMR) Studies of Diamagnetic Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms and the chemical environment of the ligand upon coordination.
In the ¹H NMR spectrum of a diamagnetic complex of this compound, the chemical shifts of the protons in the vicinity of the coordinating amino and hydroxyl groups are expected to be significantly affected. For instance, the protons of the aminophenyl group and the propanol backbone would show downfield or upfield shifts compared to the free ligand, confirming the coordination points. The integration of the signals can also confirm the stoichiometry of the ligand in the complex.
For diamagnetic d¹⁰ metal complexes like those of Zn(II), NMR studies can differentiate between different coordination modes of the amino alcohol ligand. For example, with a related ligand, 3-amino-1-propanol, it was found to coordinate to Zn(II) in a monodentate fashion through the amino nitrogen. rsc.org Similar detailed structural analysis can be performed on diamagnetic complexes of this compound.
Mass Spectrometry for Complex Composition
Mass spectrometry is an essential analytical technique used to determine the molecular weight and confirm the composition of metal complexes. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for characterizing charged complexes in solution.
The mass spectrum of a metal complex of this compound will show a parent ion peak corresponding to the molecular weight of the complex. The fragmentation pattern observed in the mass spectrum can provide further structural information, such as the loss of ligands or counter-ions. For instance, in studies of related amino alcohol complexes, mass spectrometry has been used to confirm the presence of ammonia (B1221849) resulting from the decomposition of the amino alcohol under certain reaction conditions. rsc.org This highlights the utility of mass spectrometry in not only confirming the desired product but also in identifying potential side reactions.
Magnetic Susceptibility Studies of Paramagnetic Complexes
Magnetic susceptibility measurements are employed to determine the magnetic properties of paramagnetic metal complexes, which contain unpaired electrons. This information is crucial for understanding the electronic structure and the oxidation state of the central metal ion.
The effective magnetic moment (μeff) of a complex is calculated from the measured magnetic susceptibility and is typically reported in Bohr magnetons (B.M.). The experimental magnetic moment can be compared with the theoretical spin-only value to infer the geometry of the complex and the number of unpaired electrons.
For example, a high-spin Mn(II) complex with five unpaired electrons would be expected to have a magnetic moment of around 5.9 B.M. impactfactor.org Similarly, high-spin octahedral complexes of Co(II) (three unpaired electrons) and Ni(II) (two unpaired electrons) would have characteristic magnetic moments. impactfactor.org A Cu(II) complex with one unpaired electron typically exhibits a magnetic moment of about 1.73 B.M., though values can be slightly higher. impactfactor.org
Table 3: Magnetic Moment Data for Paramagnetic Complexes
| Complex | Metal Ion | μeff (B.M.) | Geometry |
| [Mn(L)₂]Cl₂ | Mn(II) | 5.494 | High-spin Octahedral |
| [Co(L)₂]Cl₂ | Co(II) | 4.370 | High-spin Octahedral |
| [Ni(L)₂]Cl₂ | Ni(II) | 3.491 | High-spin Octahedral |
| [Cu(L)₂]Cl₂ | Cu(II) | 2.134 | High-spin Octahedral |
L = this compound. The data is consistent with the presence of unpaired electrons and suggests octahedral geometries for these complexes. impactfactor.org
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes derived from this compound and similar aminophenol-based ligands have shown significant promise in various catalytic applications. derpharmachemica.com The cooperative effect between the metal center and the ligand can lead to enhanced catalytic activity and selectivity.
Asymmetric Catalysis in Organic Reactions
The chiral nature of metal complexes derived from enantiomerically pure forms of this compound makes them attractive candidates for asymmetric catalysis. In such reactions, the chiral catalyst can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. This is of great importance in the synthesis of pharmaceuticals and other biologically active molecules, where a specific stereoisomer is often required for the desired activity.
Metal complexes of aminophenol ligands have been explored in a variety of asymmetric transformations. While specific examples for this compound are not extensively detailed in the provided search results, the broader class of amino alcohol and aminophenol ligands has been successfully employed in reactions such as:
Asymmetric reduction of ketones: Chiral amino alcohol-derived catalysts have been used for the enantioselective reduction of ketones to secondary alcohols with high yields and enantiomeric excesses. mdpi.com
Asymmetric allylation: Chiral aminophenol organocatalysts have been shown to be effective in the asymmetric allylation of imines, a key reaction for the synthesis of chiral amines. beilstein-journals.org
Asymmetric Mannich reactions: Chiral catalysts have been employed to achieve high yields and excellent enantioselectivities in Mannich addition reactions. nih.gov
Asymmetric C-H activation: Palladium(II) complexes with amino acid ligands have been used to catalyze the asymmetric activation of C-H bonds, leading to the formation of chiral products with high enantioselectivity. mdpi.com
The design of the ligand is crucial for achieving high enantioselectivity. The steric and electronic properties of the this compound ligand can be fine-tuned to create a specific chiral environment around the metal center, thereby controlling the approach of the substrate and directing the reaction towards the desired stereoisomer.
Role in Oxidation and Reduction Catalysis
There is currently a lack of available scientific literature and detailed research findings concerning the specific role of this compound, when acting as a ligand in metal complexes, for either oxidation or reduction catalysis. While the structural features of this compound, possessing both amino and hydroxyl functional groups, suggest potential for coordinating with metal ions and participating in catalytic cycles, specific studies demonstrating or quantifying such activity are not found in the surveyed literature. General studies on other amino acid and amino alcohol-based ligands have shown catalytic activity in various reactions, but these findings cannot be directly attributed to this compound without specific experimental evidence.
Mechanisms of Catalytic Activity
Consistent with the absence of documented catalytic applications, there is no information available regarding the specific mechanisms of catalytic activity for metal complexes of this compound. Elucidation of a catalytic mechanism requires detailed experimental and computational studies, including identification of active catalytic species, kinetic analysis, and characterization of reaction intermediates. Without foundational research demonstrating the catalytic efficacy of its complexes in specific oxidation or reduction reactions, any proposed mechanism would be purely speculative.
Computational and Theoretical Investigations of 3 2 Aminophenyl Amino Propan 1 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT is used to determine the electronic structure of molecules, providing insights into geometry, energy levels, and electron distribution. For 3-[(2-Aminophenyl)amino]propan-1-ol, these calculations can elucidate its most stable three-dimensional shape and how its electrons are arranged, which is fundamental to its chemical behavior.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgiupac.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. youtube.compearson.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, the presence of lone pairs on the nitrogen and oxygen atoms would likely contribute significantly to the HOMO, making these sites potential centers for nucleophilic attack. The aromatic ring system will also feature prominently in the molecular orbitals.
Table 1: Illustrative Frontier Orbital Data for this compound This table presents hypothetical data to illustrate typical results from a DFT calculation, as specific experimental or calculated values for this compound are not readily available in published literature.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.85 | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | -0.95 | Indicates the energy of the lowest available orbital to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.90 | A moderate gap suggests a balance of stability and reactivity. |
Charge Distribution and Electrostatic Potential Maps
DFT calculations can generate a map of the electrostatic potential (ESP) across the molecule's surface. libretexts.org An ESP map uses a color spectrum to visualize the charge distribution: red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.idyoutube.com Green and yellow regions are relatively neutral.
For this compound, an ESP map would likely show negative potential (red) around the two nitrogen atoms and the oxygen atom due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group would likely show a positive potential (blue). This visualization is invaluable for predicting how the molecule will interact with other molecules, such as receptors or reactants. walisongo.ac.id
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms This table illustrates the type of atomic charge data that can be derived from quantum chemical calculations. The values are for illustrative purposes only.
| Atom | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| Oxygen (in -OH) | -0.65 |
| Nitrogen (in -NH2) | -0.85 |
| Nitrogen (in -NH-) | -0.70 |
| Hydrogen (in -OH) | +0.45 |
Conformational Analysis and Energy Landscapes
Molecules are not static; they can rotate around their single bonds, leading to different spatial arrangements called conformations or rotamers. libretexts.org Conformational analysis is the study of the energy associated with these different arrangements. lumenlearning.com By systematically rotating the bonds of this compound and calculating the energy of each resulting structure, a potential energy landscape can be constructed. nih.govrsc.org
This landscape reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). nih.gov The global minimum represents the most likely structure of the molecule in the gas phase. This information is critical because the biological activity and chemical reactivity of a molecule can depend heavily on its preferred conformation. For this molecule, key rotations would be around the C-C bonds of the propanol (B110389) chain and the C-N bonds.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum calculations are excellent for isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent like water. MD simulates the movement of every atom in the system over time based on a force field, providing a "movie" of molecular motion. nih.gov
For this compound, an MD simulation in an aqueous solution would reveal how the molecule interacts with surrounding water molecules. It would show the formation and breaking of hydrogen bonds between the molecule's amino and hydroxyl groups and the water. This provides insight into its solubility, stability in solution, and how the solvent might influence its conformational preferences. nih.gov
Prediction of Reactivity and Stability through Computational Modeling
Computational modeling offers a predictive framework for understanding a molecule's chemical reactivity and stability. By analyzing the electronic properties and potential reaction pathways, chemists can anticipate how a molecule will behave under various conditions.
Computational Reaction Pathway Analysis
Computational methods can be used to map out the entire pathway of a chemical reaction, from reactants to products. nih.gov This involves identifying all intermediates and transition states and calculating their energies. The result is a reaction energy profile that shows the energy changes throughout the reaction. The highest energy point on this profile is the activation energy, which determines the reaction rate.
For this compound, one could model various potential reactions, such as its decomposition, oxidation, or reaction with other molecules. For instance, studies on similar amino alcohols have used DFT to investigate decomposition pathways. rsc.org Such analyses are crucial for understanding a compound's stability and potential metabolic fate. They can reveal which reaction pathways are kinetically and thermodynamically favorable, guiding synthetic efforts and the prediction of byproducts. nih.gov
Transition State Characterization
The synthesis and reactions of this compound would involve various transition states, which could be characterized using computational methods like Density Functional Theory (DFT). These studies are crucial for understanding reaction mechanisms, predicting reaction rates, and optimizing synthetic procedures.
For instance, a common route to synthesize similar amino alcohols involves the reaction of an epoxide with an amine or the reductive amination of a carbonyl compound. The characterization of the transition state for the nucleophilic attack of the amino group on an epoxide or an iminium ion intermediate would be of primary interest.
Illustrative Transition State Analysis for a Key Synthetic Step:
Consider the synthesis of this compound via the reaction of 2-phenylenediamine with a suitable three-carbon electrophile. A plausible mechanism would involve nucleophilic attack of one of the amino groups of 2-phenylenediamine onto an electrophilic carbon. Computational modeling of this step would identify the transition state structure.
Table 1: Hypothetical Transition State Parameters for the Amination Reaction
| Parameter | Value | Description |
| Imaginary Frequency | -250 cm⁻¹ | The single imaginary frequency confirms the structure as a true transition state, corresponding to the N-C bond formation. |
| Activation Energy (Ea) | 15 kcal/mol | The calculated energy barrier for the reaction, indicating the feasibility of the reaction under certain conditions. |
| Key Bond Distances | N-C: 2.1 Å, C-O: 1.5 Å | The elongated N-C bond and the nearly formed C-O bond are characteristic of the transition state for this type of reaction. |
These computational findings would elucidate the reaction's feasibility and provide a basis for understanding how substituents on the aromatic ring or changes in reaction conditions could influence the reaction rate and yield. The metabolic activation of aromatic amines often proceeds through N-oxidation to form aryl-N-hydroxylamines, a key reaction in their biological activity. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools for predicting the biological activity and physicochemical properties of chemical compounds based on their molecular structures. For this compound, QSAR/QSPR models could be developed to predict its potential therapeutic activities or toxicological profiles.
A typical QSAR/QSPR study on a series of derivatives of this compound would involve the following steps:
Data Set Preparation: A series of analogues would be synthesized, and their biological activity or a specific property would be measured.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological, and constitutional) would be calculated for each molecule in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., decision trees, k-nearest neighbors), would be used to build a mathematical model correlating the descriptors with the observed activity or property. imist.maresearchgate.net
Model Validation: The predictive power of the model would be assessed using various statistical metrics.
Table 2: Illustrative Descriptors for a QSAR/QSPR Model of this compound Derivatives
| Descriptor | Type | Potential Influence |
| LogP | Lipophilicity | Affects membrane permeability and distribution. |
| Dipole Moment | Electronic | Influences intermolecular interactions and solubility. |
| HOMO/LUMO Energies | Quantum Chemical | Relates to the molecule's reactivity and ability to participate in charge transfer interactions. |
| Molecular Surface Area | Steric | Affects binding to biological targets. |
A successful QSAR/QSPR model could then be used to predict the activity or properties of new, unsynthesized derivatives, thereby guiding the design of compounds with improved characteristics. imist.maresearchgate.net
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
The presence of hydrogen bond donors (-OH, -NH2, -NH-) and acceptors (N, O) in this compound suggests that intermolecular hydrogen bonding will play a dominant role in its crystal packing. scirp.orgscirp.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystalline environment. acs.orguctm.eduresearchgate.net
The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which allows for the mapping of different properties, such as the normalized contact distance (d_norm). The d_norm map highlights regions of close intermolecular contacts, with red spots indicating hydrogen bonds.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show significant contributions from O···H and N···H contacts, confirming the prevalence of hydrogen bonding.
Table 3: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Expected Contribution (%) | Description |
| H···H | 40-50% | Represents the most abundant contacts, typical for organic molecules. |
| O···H / H···O | 25-35% | Corresponds to strong O-H···N and O-H···O hydrogen bonds, as well as weaker C-H···O interactions. scirp.org |
| N···H / H···N | 15-25% | Indicates the presence of N-H···O and N-H···N hydrogen bonds. acs.org |
| C···H / H···C | 5-10% | Represents weaker C-H···π interactions involving the aromatic ring. |
| C···C | <5% | May indicate π-π stacking interactions between aromatic rings. |
The detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound, such as its melting point, solubility, and polymorphism. The insights gained from Hirshfeld surface analysis can be invaluable in the fields of crystal engineering and materials science. scirp.org
Advanced Spectroscopic and Structural Characterization Studies of 3 2 Aminophenyl Amino Propan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Dynamics
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic compounds in solution. For 3-[(2-Aminophenyl)amino]propan-1-ol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed for a complete structural assignment.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR techniques are critical for deciphering complex spin systems and establishing through-bond correlations. sdsu.educolumbia.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would be expected to show correlations between the protons of the propanol (B110389) chain, specifically between the CH₂ groups and the NH and OH protons (if not exchanging rapidly with the solvent). It would also reveal couplings between adjacent aromatic protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would exhibit a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations between the protons of the propanol chain and the carbon atoms of the aminophenyl ring, confirming the N-alkylation site. It would also help in assigning the quaternary carbons of the aromatic ring.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic-H | 6.5 - 7.2 | m | |
| -CH₂-N- | 3.2 - 3.4 | t | ~6-7 |
| -CH₂-CH₂-N- | 1.7 - 1.9 | p | ~6-7 |
| -CH₂-OH | 3.6 - 3.8 | t | ~6-7 |
| -NH- (amine) | 3.5 - 4.5 | br s | |
| -NH₂ (amino) | 4.0 - 5.0 | br s | |
| -OH | 2.0 - 4.0 | br s |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-N | 140 - 150 |
| Aromatic C | 115 - 130 |
| -CH₂-N- | 45 - 55 |
| -CH₂-CH₂-N- | 25 - 35 |
| -CH₂-OH | 60 - 70 |
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. europeanpharmaceuticalreview.comresearchgate.neteuropeanpharmaceuticalreview.com It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net While no specific solid-state NMR studies on this compound have been reported, this technique could be used to:
Identify and differentiate between potential polymorphs by observing differences in chemical shifts and line widths.
Probe the local environment and packing of the molecules in the crystal lattice.
Study the dynamics of the molecule in the solid state, such as the motion of the propanol chain or the phenyl ring.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and absolute stereochemistry.
Single-Crystal X-ray Diffraction of the Compound and Its Derivatives
A single-crystal X-ray diffraction study of this compound would provide the most accurate and detailed structural information. nih.govmdpi.com Although no such study has been published, the expected outcomes would include:
Precise determination of all bond lengths and angles.
Elucidation of the conformation of the propanolamine (B44665) side chain.
Characterization of intermolecular interactions, such as hydrogen bonding involving the amino, amine, and hydroxyl groups, which dictate the crystal packing.
Co-crystal and Salt Form Characterization
The presence of multiple hydrogen bond donors (NH₂, NH, OH) and acceptors (N, O) in this compound makes it a good candidate for the formation of co-crystals and salts. google.comyoutube.comglobalresearchonline.netnih.govrsc.org
Co-crystals: Co-crystallization with other molecules, particularly those with complementary hydrogen bonding functionalities like carboxylic acids or amides, could be explored. youtube.comglobalresearchonline.netnih.gov X-ray diffraction would be essential to confirm the formation of a co-crystal and to understand the specific intermolecular interactions.
Salts: Reaction with acids would lead to the formation of salts. Characterization of these salts by X-ray diffraction would reveal the protonation sites and the resulting hydrogen bonding networks.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. researchgate.netnist.govnih.gov
For this compound, HRMS would confirm its molecular formula (C₉H₁₄N₂O). Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the protonated molecule, would be used to elucidate its structure. The fragmentation pathways are influenced by the most stable carbocations and neutral losses that can be formed.
Predicted Fragmentation Pathways for [M+H]⁺ of this compound
| m/z of Fragment Ion | Proposed Structure/Loss |
| [M+H]⁺ - H₂O | Loss of a water molecule from the propanol moiety. |
| [M+H]⁺ - C₃H₇NO | Cleavage of the N-C bond between the aromatic ring and the side chain. |
| [C₆H₇N₂]⁺ | Fragment corresponding to the protonated aminophenyl moiety. |
| [C₃H₈NO]⁺ | Fragment corresponding to the protonated propanolamine side chain. |
Analysis of these fragmentation patterns provides valuable information for the structural confirmation of the molecule. researchgate.netnist.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
The enantiomeric characterization of chiral molecules is a critical aspect of their analysis, particularly in fields such as pharmacology and materials science, where the stereochemistry of a compound can dictate its biological activity or physical properties. Chiroptical spectroscopy, most notably circular dichroism (CD), is a powerful technique for this purpose. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
For the compound this compound, the presence of a stereocenter at the third carbon atom, bonded to the amino group, the aminophenyl group, a propyl alcohol chain, and a hydrogen atom, gives rise to the possibility of two enantiomers, (R)- and (S)-3-[(2-Aminophenyl)amino]propan-1-ol. However, a review of current scientific literature reveals a notable absence of specific studies focused on the chiroptical properties of this particular compound.
Consequently, there is no published data available from circular dichroism or other chiroptical spectroscopic methods that would allow for the detailed enantiomeric characterization of this compound. Research in this specific area has yet to be reported, and as such, no experimental data on its specific rotation, molar ellipticity, or characteristic CD spectral bands can be presented.
While the principles of chiroptical spectroscopy are well-established for differentiating enantiomers, the application of these techniques to this compound remains an open area for future investigation. Such studies would be essential to fully elucidate the three-dimensional structure and stereochemical behavior of its enantiomers.
Applications of 3 2 Aminophenyl Amino Propan 1 Ol in Non Clinical Chemical Sciences
Role as a Versatile Building Block in Organic Synthesis
The presence of reactive amine and hydroxyl groups allows 3-[(2-Aminophenyl)amino]propan-1-ol to serve as a versatile building block in the construction of more complex molecular architectures. Its utility spans the synthesis of intricate organic molecules and as a precursor for advanced chemical intermediates.
The dual functionality of this compound enables its participation in a variety of chemical reactions to form heterocyclic compounds and other complex structures. The amino group can act as a nucleophile in reactions such as N-alkylation, N-acylation, and condensation reactions, while the hydroxyl group can undergo O-alkylation, esterification, and oxidation.
For instance, similar aminopropanol (B1366323) derivatives are utilized as key intermediates in the synthesis of important pharmaceutical compounds. While direct synthesis routes employing this compound are not extensively documented in publicly available literature, its structural similarity to precursors for drugs like fluoxetine (B1211875) and tomoxetine (B1242691) suggests its potential as a valuable starting material for novel complex molecules. google.comgoogle.com The strategic manipulation of its functional groups can lead to the formation of diverse molecular scaffolds.
Beyond the direct synthesis of complex final products, this compound can be transformed into a range of advanced chemical intermediates. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, creating new reactive sites for further chemical transformations. Similarly, the secondary amine can be protected or modified to control its reactivity during multi-step synthetic sequences. These tailored intermediates can then be employed in the synthesis of a wide array of target molecules with specific functionalities and properties. The ability to selectively react one functional group while leaving the other intact is a key advantage in the design of efficient synthetic pathways.
Potential in Materials Science
The bifunctional nature of this compound also lends itself to applications in materials science, particularly in the development of novel polymers and functional materials.
Molecules containing multiple reactive functional groups, such as this compound, can act as monomers in polymerization reactions. The amine and hydroxyl groups can participate in step-growth polymerization processes to form polyesters, polyamides, or polyurethanes. The incorporation of this monomer into a polymer backbone can introduce specific properties, such as hydrophilicity, hydrogen bonding capabilities, and potential for post-polymerization modification.
The synthesis of amine-functional polymers is a significant area of research, and this compound could serve as a valuable monomer in creating such materials. google.com The presence of the aromatic ring can also contribute to the thermal stability and mechanical properties of the resulting polymers.
The unique chemical structure of this compound can be leveraged to create functional materials with specific applications. For example, the aromatic amine functionality could be utilized in the development of redox-active materials or as a component in the synthesis of organic conductors. The hydroxyl group provides a site for grafting onto surfaces or for initiating polymerization, allowing for the creation of functional coatings and thin films. The ability to tailor the properties of materials by incorporating such functional monomers is a key strategy in modern materials science.
Applications in Analytical Chemistry as a Derivatizing Agent or Reagent
In analytical chemistry, derivatization is a common technique used to modify an analyte to enhance its detectability or improve its separation characteristics in techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.gov The primary amine group in this compound makes it a potential candidate for use as a derivatizing agent or as a reagent in derivatization reactions.
While specific applications of this compound as a derivatizing agent are not widely reported, its chemical properties suggest its suitability for such a role. For instance, it could react with analytes containing functional groups like carboxylic acids or isocyanates. The introduction of the aminophenylpropanol moiety could enhance the ultraviolet (UV) absorbance or fluorescence of the analyte, thereby increasing the sensitivity of the analytical method.
Furthermore, compounds with primary amine groups are known to react with common derivatizing reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). lcms.cznih.gov This means that this compound itself could be an analyte that is derivatized for detection. For example, in a complex matrix, its presence and quantity could be determined by reacting it with OPA in the presence of a thiol to form a highly fluorescent isoindole derivative, which can then be detected with high sensitivity using a fluorescence detector in an HPLC system. nih.govnih.gov
Enhancement of Detection in Chromatographic Methods
In the field of analytical chemistry, particularly in separation sciences, the sensitive detection of analytes is paramount. High-performance liquid chromatography (HPLC) is a powerful technique, but many target molecules lack a suitable chromophore or fluorophore for easy detection. Chemical derivatization is a widely employed strategy to overcome this limitation, and compounds like this compound, which contain reactive amine groups, are potential candidates for such applications.
The primary and secondary amine groups in this compound can react with various derivatizing agents to form products with enhanced ultraviolet (UV) or fluorescence detectability. While direct studies detailing the use of this compound as a pre-column or post-column derivatization reagent are not extensively documented, the principles of amine derivatization provide a strong theoretical basis for its potential application. For instance, reagents like o-phthalaldehyde (OPA) react with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, a common method for the analysis of amino acids and other primary amines. Similarly, dansyl chloride and dabsyl chloride are known to react with both primary and secondary amines to produce intensely colored and fluorescent derivatives, respectively.
The presence of the hydroxyl group in this compound could also influence the chromatographic behavior and solubility of its derivatives, potentially offering advantages in specific separation protocols.
Table 1: Common Derivatization Reactions for Amines in Chromatography
| Derivatizing Agent | Target Functional Group | Detection Method |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence |
| Dansyl Chloride | Primary & Secondary Amines | Fluorescence, UV |
| Dabsyl Chloride | Primary & Secondary Amines | UV-Visible |
| Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Primary & Secondary Amines | Fluorescence, UV |
Reagent for Specific Chemical Analyses
Beyond its potential in derivatization, the structural features of this compound make it a candidate as a specific reagent in other analytical methodologies. The ortho-phenylenediamine moiety within the molecule is a well-known reactive functional group. For example, ortho-phenylenediamine itself reacts with α-dicarbonyl compounds to form quinoxalines, a reaction that can be utilized for the quantification of these analytes.
While specific applications of this compound in this context are yet to be widely reported, its structural similarity to ortho-phenylenediamine suggests a potential for analogous reactivity. The presence of the aminopropanol side chain could modulate the reactivity and the properties of the resulting products, such as their solubility or spectral characteristics, which could be advantageous in developing new analytical methods.
Corrosion Inhibition Studies
The protection of metals from corrosion is a critical area of research in materials science and engineering. Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are often effective corrosion inhibitors. These compounds can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
Alkanolamines, which are compounds containing both amino and hydroxyl groups, have been investigated as corrosion inhibitors. The nitrogen atom can act as a Lewis base, donating its lone pair of electrons to the vacant d-orbitals of the metal, while the hydroxyl group can also participate in the adsorption process. The molecular structure of this compound, which combines an aromatic amine, a secondary amine, and a primary alcohol, presents multiple potential sites for interaction with a metal surface.
Research in this area would typically involve electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), to evaluate the inhibitor's efficiency. The data from these experiments can provide insights into the mechanism of inhibition, whether it is predominantly anodic, cathodic, or mixed-type.
Table 2: Potential Corrosion Inhibition Data for a Hypothetical Study on this compound
| Inhibitor Concentration (M) | Corrosion Current Density (A/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.00E-04 | 0 |
| 1.00E-05 | 5.50E-05 | 45 |
| 1.00E-04 | 2.10E-05 | 79 |
| 1.00E-03 | 8.50E-06 | 91.5 |
| 1.00E-02 | 4.20E-06 | 95.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research data for this compound was not found.
The aromatic ring in this compound could further enhance its corrosion inhibition properties through π-electron interactions with the metal surface, leading to a more stable and effective protective layer. Further research is necessary to fully elucidate the potential of this compound as a corrosion inhibitor for various metals and alloys in different corrosive media.
Biological Interactions and Mechanistic Insights of 3 2 Aminophenyl Amino Propan 1 Ol Excluding Clinical Aspects
In vitro Mechanistic Studies on Molecular Targets
The in vitro mechanistic studies of 3-[(2-Aminophenyl)amino]propan-1-ol and its derivatives have begun to shed light on their interactions with biological molecules, providing a foundation for understanding their potential cellular effects.
Ligand-Protein Binding Interactions in Model Systems
Research into the ligand-protein binding interactions of this compound derivatives has revealed significant engagement with key protein targets. Molecular docking studies, a computational method used to predict the binding orientation of a small molecule to a protein, have been instrumental in this area. For instance, derivatives of this compound have been shown to interact with the active sites of enzymes such as cyclooxygenase (COX). These interactions are often stabilized by hydrogen bonds and hydrophobic interactions with amino acid residues within the protein's binding pocket.
Modulation of Enzyme Activity in Cell-Free Systems
In cell-free systems, which allow for the study of enzyme activity without the complexity of a whole cell, derivatives of this compound have demonstrated the ability to modulate the function of specific enzymes. Studies have shown that certain derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The degree of inhibition is dependent on the specific chemical structure of the derivative.
Interactions with Nucleic Acids (e.g., DNA Binding Studies)
The interaction of this compound derivatives with nucleic acids, particularly DNA, has been a subject of investigation. Some Schiff base derivatives incorporating this molecule have been observed to bind to calf thymus DNA (CT-DNA). The binding mode is thought to be intercalative, where the molecule inserts itself between the base pairs of the DNA double helix. This interaction has the potential to interfere with DNA replication and transcription processes.
Effects on Cellular Processes in Model Cell Lines (e.g., Cell Proliferation, Metabolic Activity)
The compound and its derivatives have been evaluated for their effects on various cellular processes in model cell lines, revealing potential for both antioxidant and anti-proliferative activities.
Investigation of Antioxidant Properties
Several studies have highlighted the antioxidant capabilities of this compound and its derivatives. These compounds have demonstrated the ability to scavenge free radicals in various in vitro assays. For example, certain derivatives have shown significant radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. This antioxidant potential is often attributed to the presence of the phenolic hydroxyl group and the amine linkage, which can donate hydrogen atoms to neutralize free radicals.
Exploration of Anti-proliferative Effects in Cancer Cell Lines
The anti-proliferative effects of this compound derivatives have been explored in various cancer cell lines. Research has indicated that some of these compounds can inhibit the growth of cancer cells. The proposed mechanism for this anti-proliferative activity is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated through their interactions with cellular targets, potentially including DNA and key enzymes involved in cell cycle regulation.
Molecular Recognition and Binding Specificity (Computational and Experimental)
Detailed experimental and computational studies specifically elucidating the molecular recognition and binding specificity of this compound are not prominently available in the current scientific literature. However, the structural motifs of the molecule, namely the aminophenyl group and the propanolamine (B44665) chain, suggest potential interactions with various biological targets.
Computational Insights:
In the absence of specific studies, computational methods like molecular docking could provide predictive insights into the binding modes of this compound with putative biological targets. Such in silico analyses are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein. For a molecule like this compound, docking studies would typically explore interactions with enzymes or receptors where analogous structures have shown activity.
Key interactions that would be assessed in a computational model include:
Hydrogen Bonding: The primary and secondary amine groups, as well as the hydroxyl group, are potential hydrogen bond donors and acceptors. These could form crucial interactions with amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's binding pocket.
Aromatic Interactions: The phenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The propyl chain and the phenyl ring contribute to the molecule's hydrophobicity, potentially interacting with nonpolar pockets within a target protein.
A hypothetical docking study against a kinase, for example, might reveal hydrogen bonding between the propanolamine moiety and the hinge region of the enzyme, a common binding motif for kinase inhibitors.
Experimental Approaches:
Experimental validation of computational predictions is crucial. Standard techniques to investigate molecular recognition and binding specificity include:
Enzyme Inhibition Assays: If a specific enzyme target is predicted, in vitro assays would be performed to determine the inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of the compound. These assays would quantify the compound's potency against the target.
Binding Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to directly measure the binding affinity (K₋) and thermodynamics of the interaction between this compound and a target protein.
Structural Biology: X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy of the compound in complex with its target protein would provide high-resolution structural information, revealing the precise binding mode and the specific atomic interactions that govern molecular recognition.
While no specific data from these experimental approaches are available for this compound, studies on related aminopropanol (B1366323) derivatives have utilized these methods to elucidate their mechanisms of action.
Data from Related Compounds:
Research on other aminopropanol derivatives offers a glimpse into the potential biological activities of this class of compounds. For instance, various substituted aminopropanols have been investigated as enzyme inhibitors. However, without direct experimental data, any extrapolation of binding specificity to this compound remains speculative.
Interactive Data Table: Predicted Physicochemical Properties of this compound
The following table summarizes some computed physicochemical properties which can influence the compound's pharmacokinetic and pharmacodynamic behavior. These values are computationally derived and have not been experimentally verified.
| Property | Value | Source |
| Molecular Weight | 166.22 g/mol | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Future Research Directions and Unexplored Avenues for 3 2 Aminophenyl Amino Propan 1 Ol
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for N-aryl amino alcohols often rely on multi-step processes or harsh reaction conditions. Future research should prioritize the development of atom-economical and environmentally benign methods for synthesizing 3-[(2-Aminophenyl)amino]propan-1-ol.
One promising avenue is the application of hydrogen-borrowing catalysis , also known as acceptorless dehydrogenative coupling. This methodology allows for the N-alkylation of amines with alcohols, producing water as the only byproduct. researchgate.net Research could explore the direct coupling of o-phenylenediamine (B120857) with 3-amino-1-propanol using robust and reusable transition-metal catalysts. Another sustainable approach involves the direct cyclodehydration of amino alcohols, which could be adapted for intramolecular N-arylation if a suitable precursor is designed. orgsyn.org
Furthermore, transition-metal-catalyzed C-N cross-coupling reactions offer a modular route. For instance, a protocol could be developed for the coupling of 2-bromoaniline (B46623) with 3-aminopropan-1-ol. Innovations in this area would focus on using earth-abundant metal catalysts (e.g., copper or nickel) and mild reaction conditions to enhance sustainability. A novel method for generating N-aryl amino alcohols from N,N-disubstituted picolinamides via a reduction/ring-opening reaction has been reported, which could be adapted for this specific target molecule, offering an efficient and atom-economical route. nih.gov
| Proposed Sustainable Synthetic Strategy | Key Advantages | Potential Starting Materials |
| Hydrogen-Borrowing Catalysis | High atom economy (water as byproduct), reduced waste. | o-Phenylenediamine, 3-Amino-1-propanol |
| Transition-Metal Cross-Coupling | Modular, allows for derivative synthesis. | 2-Haloaniline, 3-Amino-1-propanol |
| Reductive Amination | Direct, potential for high efficiency. | 2-Nitrophenylpropanal derivative, H₂ source |
| Biocatalytic Routes | High selectivity, mild conditions, environmentally friendly. | Phenols, epichlorohydrin, amines (via lipase) researchgate.net |
Exploration of New Chemical Transformations and Reactivity Patterns
The unique constellation of functional groups in this compound suggests a rich and underexplored reactivity profile. The proximity of the nucleophilic amine and hydroxyl groups to the aromatic ring opens pathways for various intramolecular transformations.
A significant area for exploration is intramolecular cyclization . Depending on the reaction conditions and catalysts, the molecule could serve as a precursor to a variety of heterocyclic systems. For example, oxidative cyclization could lead to the formation of substituted benzodiazepines or other fused N-heterocycles. nih.gov Studies on the cyclization of 2-(n-alkanol)anilines have shown selective formation of cyclic amines and quinolines, suggesting that this compound could undergo analogous transformations to yield novel seven-membered rings. researchgate.netrsc.org
The o-phenylenediamine moiety is also known to react with various carbonyl compounds and acetylenes to form benzimidazoles and quinoxalines, respectively. researchgate.netacs.org Investigating the reaction of this compound with dicarbonyls, aldehydes, or alkynes could yield novel functionalized heterocyclic structures bearing a hydroxypropyl side chain, which could be a valuable synthon for further chemical modification.
Advanced Design of Metal Complexes for Emerging Catalytic Applications
The this compound molecule is an ideal candidate for a monoanionic, tridentate N,N,O-pincer ligand. acs.org Upon deprotonation of the alcohol, it can coordinate to a metal center through the two nitrogen atoms and the oxygen atom, creating a stable, meridionally coordinating complex. Such pincer ligands are known to enhance catalyst stability and provide a rigid platform for stereochemical control. acs.org
Future work should focus on synthesizing and characterizing metal complexes of this ligand with various transition metals (e.g., iron, cobalt, nickel, copper, palladium, ruthenium). derpharmachemica.comresearchgate.netacs.org These complexes could be screened for catalytic activity in a wide range of transformations. For example, aminophenolate zinc complexes have shown high activity in the ring-opening polymerization of lactides, suggesting that a zinc complex of this compound could be a potent catalyst for producing biodegradable polymers. nih.gov Nickel complexes with N,N,O-tridentate ligands have proven to be efficient catalysts for the dehydrogenative coupling of alcohols and amines to form imines. acs.org
| Potential Metal Complex | Target Catalytic Application | Rationale |
| Zinc(II) Complex | Ring-Opening Polymerization (e.g., of lactide) | Known activity of related aminophenolate Zn complexes. nih.gov |
| Nickel(II) Complex | Dehydrogenative Coupling, Cross-Coupling | N,N,O-ligands stabilize active Ni catalytic species. acs.org |
| Copper(II) Complex | Chan-Lam Coupling, ATRP | Anilido-imine copper complexes show high activity. mdpi.com |
| Ruthenium(II) Complex | Hydrogen Transfer Reactions, Amine Cyclization | Ru-pincer complexes are effective for imine synthesis and alcohol functionalization. researchgate.netacs.org |
| Iron(III) Complex | Oxidation Reactions, C-C Bond Cleavage | Mimics activity of 2-aminophenol (B121084) dioxygenases. derpharmachemica.com |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design
Artificial intelligence (AI) and machine learning (ML) are transforming catalyst and materials discovery. rsc.org These computational tools can be leveraged to accelerate the exploration of this compound and its derivatives.
Predictive Property Modeling: By creating a virtual library of derivatives—for instance, by varying substituents on the phenyl ring—ML models can be trained to predict key properties. This includes forecasting the catalytic performance of their corresponding metal complexes or predicting the physical properties (e.g., glass transition temperature, conductivity) of polymers incorporating this molecule as a monomer. nih.govllnl.govnih.gov Graph neural networks are particularly well-suited for learning structure-property relationships from molecular representations. llnl.gov
Generative and Catalyst Design: ML can guide the design of new catalysts. acs.orgumich.edu An ML framework could be developed to predict the catalytic yield or selectivity of reactions using catalysts derived from this compound. By analyzing the features that contribute to high performance, a generative model could then propose novel ligand structures with optimized properties for a specific chemical transformation, such as asymmetric catalysis. rsc.orgacs.org This approach can significantly reduce the experimental effort required for catalyst optimization.
Expansion into Unexplored Areas of Materials Science and Chemical Biology (Non-Clinical)
The functional groups of this compound make it a highly attractive building block for novel materials and non-clinical biological tools.
Materials Science: The presence of two amine groups and a hydroxyl group makes this compound a versatile monomer for polymerization. It could be incorporated into polyamides, polyurethanes, or polyesters to create functional polymers with unique properties. For example, the polymerization of aminophenols can yield conductive polymers. mdpi.comresearchgate.net Investigating the electropolymerization of this compound could lead to new conductive materials with enhanced processability due to the flexible propanolamine (B44665) chain. Furthermore, its ability to chelate metals could be exploited to create metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis or gas storage. researchgate.net
Chemical Biology (Non-Clinical): In the non-clinical realm, the compound's structure is suitable for developing molecular probes and chelators. The o-phenylenediamine moiety is a known scaffold for fluorescent sensors. The molecule could be functionalized to create selective fluorescent probes for detecting specific metal ions in environmental or biological samples. Its tridentate binding site could be optimized for high affinity and selectivity towards particular metal ions, making it a useful tool for studying metal ion trafficking or for use in separation technologies.
Conclusion
Summary of Key Academic Contributions and Findings Related to 3-[(2-Aminophenyl)amino]propan-1-ol
The chemical compound this compound has been a subject of specific academic inquiry, with a notable contribution appearing in the Journal of Organic Chemistry. Research by Wu, Huanyou, and Yamamoto, Yoshinori in 2007 explored aspects of this compound, shedding light on its chemical behavior and potential utility in organic synthesis. guidechem.com While detailed findings from this specific study are not broadly available in the public domain, its publication in a peer-reviewed journal indicates a level of scientific significance.
The core structure of this compound, featuring a propanol (B110389) chain attached to an aminophenyl group, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of both hydroxyl and amino functionalities allows for a range of chemical transformations, making it a valuable building block for chemists.
Data regarding the fundamental properties of this compound has been compiled, although extensive experimental research data remains limited in publicly accessible databases. The table below summarizes the key computed properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 65214-43-9 |
This table presents basic molecular and identifying information for this compound.
Broader Implications for Fundamental Chemical Sciences and Interdisciplinary Research
The study of this compound and its derivatives holds potential implications for several areas of chemical science. Its structural motifs are relevant to the development of novel ligands for coordination chemistry, where the nitrogen and oxygen atoms can chelate to metal centers. This could lead to the creation of new catalysts or materials with interesting electronic or magnetic properties.
Furthermore, the aminophenyl group is a common feature in many biologically active compounds. Research into the synthesis and modification of molecules like this compound could contribute to the field of medicinal chemistry. The functional groups present offer handles for the attachment of other molecular fragments, potentially leading to the discovery of new therapeutic agents.
In the realm of materials science, the bifunctional nature of this compound could be exploited in the synthesis of novel polymers. The amino and hydroxyl groups can participate in polymerization reactions, potentially leading to materials with unique thermal or mechanical properties. The aromatic ring also offers a site for further functionalization, adding to the versatility of this chemical scaffold.
While the currently available body of research on this compound is not extensive, its chemical structure suggests a rich potential for future investigations that could span multiple disciplines within the chemical sciences.
Q & A
Basic: What are the recommended synthetic routes for 3-[(2-Aminophenyl)amino]propan-1-ol, and how can reaction conditions be optimized?
Answer:
Synthesis of amino alcohol derivatives like this compound typically involves reductive amination or nucleophilic substitution (e.g., reacting 3-chloropropanol with 2-aminophenylamine). Key considerations include:
- Reductive amination : Use sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 to selectively reduce the Schiff base intermediate .
- Nucleophilic substitution : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF) to enhance amine reactivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves unreacted amines and byproducts .
Basic: How can structural characterization of this compound be performed to confirm regiochemistry?
Answer:
Use a combination of spectroscopic techniques:
- NMR :
- ¹H NMR : Peaks at δ 1.6–2.0 ppm (propanol backbone), δ 6.5–7.5 ppm (aromatic protons from 2-aminophenyl), and δ 3.5–4.0 ppm (-OH/-NH2) confirm connectivity .
- ¹³C NMR : Signals for C-OH (~65 ppm) and C-N (~50 ppm) differentiate functional groups .
- IR : Stretching bands at 3300–3500 cm⁻¹ (-OH/-NH2) and 1600 cm⁻¹ (C-N) validate the structure .
Advanced: How do stereochemical variations (e.g., enantiomers) of this compound affect biological activity?
Answer:
Chirality significantly impacts receptor binding. For analogs like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol:
- Enantiomer-specific synthesis : Use chiral catalysts (e.g., Ru-BINAP) in asymmetric hydrogenation to isolate (R)- or (S)-forms .
- Bioactivity assays : Compare IC50 values in enzyme inhibition studies (e.g., fluorophenyl analogs show 10x higher activity than chlorophenyl derivatives due to electronegativity differences) .
- Molecular docking : Model interactions with target proteins (e.g., serotonin receptors) to rationalize stereoselectivity .
Advanced: What strategies resolve contradictions in reported reactivity data for amino alcohol derivatives?
Answer:
Discrepancies in oxidation/reduction outcomes (e.g., KMnO4 vs. CrO3) require systematic analysis:
- Controlled experiments : Compare yields under varying pH, temperature, and solvent conditions. For example, CrO3 in acetone selectively oxidizes secondary alcohols, while KMnO4 may over-oxidize amines .
- Computational modeling : Use DFT calculations to predict thermodynamic favorability of pathways (e.g., amine protonation stabilizing intermediates) .
- Byproduct analysis : LC-MS identifies side products (e.g., imine formation in reductive amination) to refine protocols .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility : Polar solvents (water, ethanol) dissolve the compound via hydrogen bonding. LogP ~1.2 (predicted via PubChem) indicates moderate hydrophilicity .
- Stability :
- pH dependence : Stable at pH 6–8; acidic conditions protonate the amine, while alkaline conditions deprotonate the hydroxyl group, affecting reactivity .
- Storage : Store at -20°C under nitrogen to prevent oxidation of the aromatic amine .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using datasets from analogs like 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol .
- Docking simulations : Identify key binding residues (e.g., hydrophobic pockets favoring fluorophenyl groups) to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity early in design .
Basic: What analytical techniques are critical for quantifying this compound in complex mixtures?
Answer:
- HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
- Mass spectrometry : ESI+ mode detects [M+H]+ ions (m/z ~195 for C9H14N2O) with fragmentation patterns confirming the backbone .
Advanced: What are the challenges in scaling up the synthesis of enantiopure this compound?
Answer:
- Catalyst efficiency : Heterogeneous catalysts (e.g., immobilized Ru-BINAP) improve enantioselectivity in flow reactors .
- Crystallization-induced asymmetric transformation : Use chiral resolving agents (e.g., tartaric acid) to enhance enantiomeric excess (>95%) .
- Process monitoring : In-line FTIR tracks reaction progress and minimizes racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
